N-Cyclohexyl-2-[4-ethyl-5-(7-methoxy-benzofuran-2-yl)-4H-[1,2,4]triazol-3-ylsulfanyl]-acetamide
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Overview
Description
N-Cyclohexyl-2-[4-ethyl-5-(7-methoxy-benzofuran-2-yl)-4H-[1,2,4]triazol-3-ylsulfanyl]-acetamide is a complex organic compound that features a unique combination of functional groups, including a benzofuran ring, a triazole ring, and a cyclohexyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclohexyl-2-[4-ethyl-5-(7-methoxy-benzofuran-2-yl)-4H-[1,2,4]triazol-3-ylsulfanyl]-acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Benzofuran Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Synthesis of the Triazole Ring: The triazole ring can be synthesized via a reaction between an azide and an alkyne.
Coupling Reactions: The benzofuran and triazole rings are then coupled using a suitable linker, such as a sulfanyl group, under conditions that promote the formation of the desired bonds.
Introduction of the Cyclohexyl Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-Cyclohexyl-2-[4-ethyl-5-(7-methoxy-benzofuran-2-yl)-4H-[1,2,4]triazol-3-ylsulfanyl]-acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
N-Cyclohexyl-2-[4-ethyl-5-(7-methoxy-benzofuran-2-yl)-4H-[1,2,4]triazol-3-ylsulfanyl]-acetamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.
Material Science: The compound’s properties may be exploited in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-Cyclohexyl-2-[4-ethyl-5-(7-methoxy-benzofuran-2-yl)-4H-[1,2,4]triazol-3-ylsulfanyl]-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or van der Waals forces, leading to changes in the target’s activity or function. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
N-Cyclohexyl-2-[4-ethyl-5-(benzofuran-2-yl)-4H-[1,2,4]triazol-3-ylsulfanyl]-acetamide: Lacks the methoxy group, which may affect its reactivity and binding properties.
N-Cyclohexyl-2-[4-ethyl-5-(7-methoxy-benzofuran-2-yl)-4H-[1,2,4]triazol-3-ylsulfanyl]-propionamide: Has a different acyl group, which may influence its solubility and stability.
Uniqueness
The presence of the methoxy group in N-Cyclohexyl-2-[4-ethyl-5-(7-methoxy-benzofuran-2-yl)-4H-[1,2,4]triazol-3-ylsulfanyl]-acetamide makes it unique compared to similar compounds. This group can influence the compound’s electronic properties, reactivity, and binding interactions, potentially enhancing its effectiveness in specific applications.
Properties
CAS No. |
757222-05-2 |
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Molecular Formula |
C21H26N4O3S |
Molecular Weight |
414.5 g/mol |
IUPAC Name |
N-cyclohexyl-2-[[4-ethyl-5-(7-methoxy-1-benzofuran-2-yl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C21H26N4O3S/c1-3-25-20(17-12-14-8-7-11-16(27-2)19(14)28-17)23-24-21(25)29-13-18(26)22-15-9-5-4-6-10-15/h7-8,11-12,15H,3-6,9-10,13H2,1-2H3,(H,22,26) |
InChI Key |
KOXXLTFEQSOBHX-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NC2CCCCC2)C3=CC4=C(O3)C(=CC=C4)OC |
Origin of Product |
United States |
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